![molecular formula C13H14N2O3S B2924231 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1916609-88-5](/img/structure/B2924231.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C13H14N2O3S. It is related to the thiazole group of compounds, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, is a topic of ongoing research . Thiazoles can be synthesized through a variety of methods, including condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” could be optimized to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in the compound, is known for its anti-inflammatory effects. By modulating inflammatory pathways, this compound could serve as a lead structure for the development of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The ability of such compounds to interact with various cellular targets makes them promising candidates for cancer therapy. Research could focus on how “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” affects cancer cell proliferation and apoptosis .
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives also encompass antimicrobial action. This compound could be studied for its efficacy against a range of bacterial and fungal pathogens, which is crucial in the era of increasing antibiotic resistance .
Antidiabetic Applications
Indole-based compounds have shown promise in the management of diabetes. Investigating the role of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” in glucose metabolism and insulin sensitivity could open new avenues for antidiabetic drug development .
Neuroprotective Effects
Indoles are known to possess neuroprotective properties. This compound could be valuable in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neuronal cells from damage and exploring its potential to enhance cognitive functions .
将来の方向性
Thiazole derivatives, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new compounds related to this scaffold with improved efficacy and lesser side effects .
特性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZADPUOPXBDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)
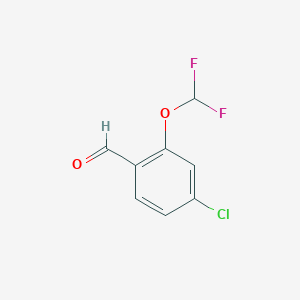
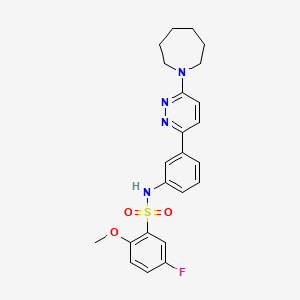

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
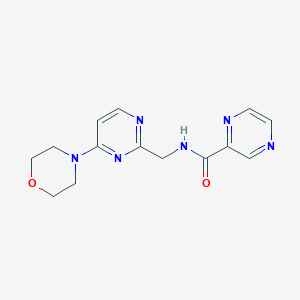
![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)
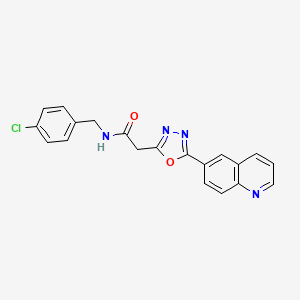
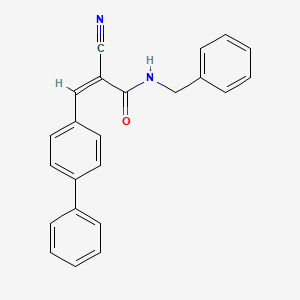
![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)

![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)